molecular formula C11H12BrF3N2S B1404843 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1351587-11-5

2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B1404843
CAS No.: 1351587-11-5
M. Wt: 341.19 g/mol
InChI Key: QTODDRXADKYOEU-UHFFFAOYSA-N
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Description

“2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of many biologically active compounds and drugs .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an imidazole ring attached to a benzyl group with a trifluoromethyl substituent . The exact molecular structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, and it shows two equivalent tautomeric forms . The specific physical and chemical properties of “this compound” are not detailed in the available literature.

Scientific Research Applications

Chemical Synthesis and Drug Development

  • A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, including compounds related to the specified chemical, were synthesized and evaluated as antiinflammatory and analgesic agents. These compounds demonstrated significant potency, outperforming drugs like phenylbutazone and indomethacin in certain assays (Sharpe et al., 1985).

Synthon Development

  • Research on activated trifluoromethyl groups has led to the development of synthons for creating 4,5-dihydro-1H-imidazole and 1,4,5,6-tetrahydropyrimidine systems, expanding the potential applications in organic synthesis (Wydra, Patterson, & Strekowski, 1990).

Antimicrobial Activity

  • Novel imidazole derivatives, which include structures similar to the specified compound, have been synthesized and shown to possess notable antibacterial and antifungal properties. These compounds offer potential as antimicrobial agents (Reddy & Reddy, 2010).

Cardiovascular Research

  • Imidazole derivatives have been evaluated for their cardiovascular effects, particularly as potential antihypertensive agents. This research highlights the versatility of imidazole compounds in therapeutic applications beyond infectious diseases (Touzeau et al., 2003).

Analytical and Material Science

  • Imidazole derivatives have applications in material science, such as in the development of novel blend membranes with proton-conducting properties. These materials are useful in fields like fuel cell technology (Campagne et al., 2013).

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S.BrH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10;/h1-4H,5-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTODDRXADKYOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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